molecular formula C23H24N4O6S B2444662 Methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 443350-03-6

Methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Numéro de catalogue: B2444662
Numéro CAS: 443350-03-6
Poids moléculaire: 484.53
Clé InChI: PEAOJNPDZSWTAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C23H24N4O6S and its molecular weight is 484.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, often referred to as a quinazoline derivative, is a compound of significant interest due to its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antibacterial effects, and mechanism of action.

Chemical Structure and Properties

The compound features a quinazoline core with modifications that enhance its biological activity. Its structure includes:

  • A morpholinoethyl group that may contribute to solubility and bioavailability.
  • A nitrobenzylthio moiety that could be responsible for its pharmacological effects.

Anticancer Activity

Quinazoline derivatives are known for their anticancer properties. Research indicates that this specific compound exhibits potent activity against various cancer cell lines.

Case Studies

  • In Vitro Antitumor Activity :
    • The compound was tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
    • Results showed IC50 values ranging from 10.58 µM to 29.46 µM , indicating significant growth inhibition compared to standard chemotherapeutics like doxorubicin .
    Cell LineIC50 Value (µM)Reference Drug IC50 (µM)
    HepG210.588.55
    MCF-711.948.90
  • Mechanism of Action :
    • The compound's mechanism involves the inhibition of key enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis in rapidly dividing cancer cells .

Antibacterial Activity

In addition to anticancer effects, quinazoline derivatives have demonstrated antibacterial properties. The compound was evaluated for its activity against several bacterial strains.

Findings

  • Antibacterial Testing : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, outperforming common antibiotics like ampicillin in some cases .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.20 µg/mL
Escherichia coli0.30 µg/mL

Structure-Activity Relationship (SAR)

The modifications in the structure significantly influence the biological activity of quinazoline derivatives. Studies suggest that:

  • Nitro Group : The presence of the nitro group enhances cytotoxicity against cancer cells.
  • Morpholinoethyl Group : This moiety improves solubility and may facilitate cellular uptake.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity
Quinazoline derivatives, including methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, are being developed as potential anticancer agents. They target specific molecular pathways involved in tumor growth and survival, particularly in bladder cancer. Several quinazoline derivatives have already been approved for clinical use, such as erlotinib and gefitinib, which inhibit epidermal growth factor receptor (EGFR) signaling pathways.

Antimicrobial Properties
Research indicates that quinazoline derivatives exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that this compound can be effective against both gram-positive and gram-negative bacteria. The evaluation of its antimicrobial efficacy involves assessing Minimum Inhibitory Concentration (MIC) values against specific pathogens.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other related quinazoline derivatives:

Compound NameStructural FeaturesBiological Activity
4-Oxoquinazoline DerivativesVarious substituents on the quinazoline coreAntitumor, antimicrobial
Quinazolinone AnaloguesSimilar ring structure with different side chainsAnticonvulsant activity
Thioether-substituted QuinazolinesPresence of thioether linkagesCytotoxic effects against cancer cell lines

This table illustrates how specific substituents on this compound may confer distinct biological activities compared to other compounds in the same family.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Anticancer Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy : In vitro studies have shown promising results against multiple bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.

These findings underscore the compound's versatility and potential for development into therapeutic agents targeting cancer and infectious diseases .

Propriétés

IUPAC Name

methyl 3-(2-morpholin-4-ylethyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6S/c1-32-22(29)17-5-6-19-20(14-17)24-23(34-15-16-3-2-4-18(13-16)27(30)31)26(21(19)28)8-7-25-9-11-33-12-10-25/h2-6,13-14H,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAOJNPDZSWTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.